2-溴-9,9-二丁基-9H-芴

概述

描述

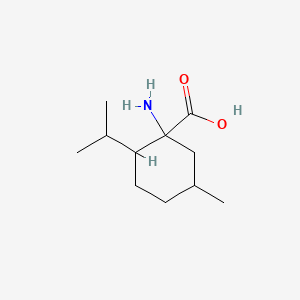

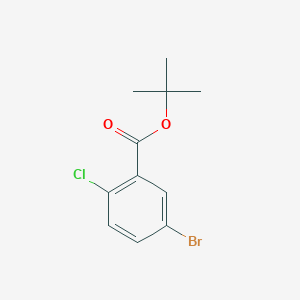

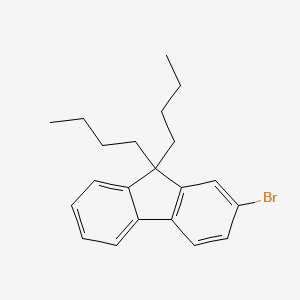

2-Bromo-9,9-dibutyl-9H-fluorene is a derivative of the fluorene molecule, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with bromine and butyl substituents. The presence of these substituents can significantly alter the chemical reactivity and physical properties of the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of fluorene derivatives, including those with bromine substituents, has been explored through various methods. For instance, palladium-catalyzed coupling reactions have been employed to construct 9-(diorganomethylidene)fluorenes by coupling 2-iodobiphenyls with alkenyl bromides, which involves a C-H activation/oxidative addition/reduction elimination/intramolecular Heck coupling reaction sequence . Additionally, a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls has been developed to efficiently synthesize 9H-fluorene derivatives under mild conditions .

Molecular Structure Analysis

The molecular structure of bromine-substituted fluorenes can be influenced by the position and number of bromine atoms. For example, the rotational barrier about the C9–Cph bond in 9-(2-methoxy-4,6-dimethylphenyl)fluorenes is affected by the presence of bromo groups, with the free energies of activation for rotation being significantly high due to the buttressing effect . This effect is enhanced when the bromo group is adjacent to a methoxyl group, indicating the importance of substituent positioning on molecular dynamics.

Chemical Reactions Analysis

The reactivity of fluorene derivatives with nucleophiles has been studied, revealing that the rates of substitution reactions can vary depending on the rotamer form. For instance, methanolysis of 9-(2-bromomethyl-6-methylphenyl)fluorene rotamers proceeds smoothly in the sp form but is sluggish in the ap form. The sp form reacts much faster than the ap form due to steric effects in the transition states of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromine-substituted fluorenes are influenced by their molecular structure. For example, the optical properties of 2,7-dibromo-4-amino-9H-fluorene have been characterized, showing maximum absorption and emission wavelengths, as well as a low optical band gap, which is significant for potential applications in optoelectronic devices . The photoisomerization of sterically hindered fluorene derivatives has also been investigated, with the (E)- and (Z)-isomers of 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene showing nearly identical UV spectra and significant quantum yields for photoisomerization .

科学研究应用

有机电子学

2-溴-9,9-二丁基-9H-芴: 由于其能够用作导电聚合物的先驱体,因此在有机电子学领域得到应用。 这些聚合物在制造有机发光二极管 (OLED) 和有机太阳能电池 (OSC) 等器件中至关重要 。该化合物的溴原子允许进一步官能化,使其在电子应用中具有通用性。

聚合物合成

在聚合物化学中,2-溴-9,9-二丁基-9H-芴用作合成特定聚合物的封端剂。 它有助于在聚合过程中终止聚合物链,这对控制所得聚合物的分子量和性质至关重要 .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds such as 2-bromo-9,9-dimethylfluorene are used in the fabrication of various devices including photoelectronic devices, organic light emitting diodes (oleds), and organic solar cells (oscs) . This suggests that the compound may interact with electronic and photonic systems.

Mode of Action

It’s known that similar fluorene derivatives show π-electron conjugation . This property allows these compounds to interact with their targets, leading to high fluorescence and electron delocalization . This electron delocalization is crucial for their function in photoelectronic devices and OLEDs .

Pharmacokinetics

It is a substrate for P-glycoprotein, which can affect its distribution in the body . It also inhibits CYP1A2 and CYP2D6, which could impact its metabolism . The compound is poorly soluble, which can affect its bioavailability .

Result of Action

Given its use in electronic and photonic systems, the compound likely influences the behavior of electrons in these systems, leading to changes in their optical and electronic properties .

生化分析

Biochemical Properties

2-Bromo-9,9-dibutyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s bromine atom and butyl groups contribute to its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 2-Bromo-9,9-dibutyl-9H-fluorene on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2-Bromo-9,9-dibutyl-9H-fluorene can affect gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

At the molecular level, 2-Bromo-9,9-dibutyl-9H-fluorene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in either the inhibition or enhancement of their catalytic activity. Furthermore, 2-Bromo-9,9-dibutyl-9H-fluorene can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-9,9-dibutyl-9H-fluorene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-9,9-dibutyl-9H-fluorene remains relatively stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of 2-Bromo-9,9-dibutyl-9H-fluorene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm .

Metabolic Pathways

2-Bromo-9,9-dibutyl-9H-fluorene is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic processes can influence the levels of specific metabolites and alter metabolic flux within cells .

Transport and Distribution

The transport and distribution of 2-Bromo-9,9-dibutyl-9H-fluorene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and accumulate in certain tissues. Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

2-Bromo-9,9-dibutyl-9H-fluorene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

2-bromo-9,9-dibutylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Br/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCNDQUBVOMMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625300 | |

| Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88223-35-2 | |

| Record name | 2-Bromo-9,9-dibutyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-dibutylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)